Methyl 4-oxo-2-butenoate
Overview
Description
Methyl 4-oxo-2-butenoate is an organic compound with the molecular formula C5H6O3. It is a methyl ester derivative of 4-oxo-2-butenoic acid and is characterized by its conjugated double bond and keto group. This compound is of significant interest in organic synthesis due to its reactivity and versatility as a building block for various chemical transformations.
Mechanism of Action
Target of Action
The primary targets of Fumaraldehydic Acid Methyl Ester are believed to be related to oxidative stress and inflammation . The compound has been found to interact with the fatty acid receptor GPR109A found in the lysosomes of immune cells . This receptor plays a crucial role in the regulation of immune responses and inflammation .
Mode of Action
Fumaraldehydic Acid Methyl Ester is thought to interfere with the cellular redox system . It disrupts the Keap1-Nrf2 binding, leading to the nuclear translocation of Nrf2 . This in turn activates a number of downstream antioxidant response genes . This mode of action is believed to be responsible for the positive actions of the compound in conditions involving oxidative stress and inflammation .
Biochemical Pathways
The compound is known to stimulate the Nrf2 pathway, which is activated in response to oxidative stress . It also affects the stress kinase p38MAPK pathway . These pathways play a crucial role in the body’s defense mechanisms against oxidative stress and inflammation .
Pharmacokinetics
Fumaraldehydic Acid Methyl Ester is a prodrug that is rapidly converted to its active metabolite, monomethyl fumarate (MMF), in vivo . The pharmacokinetics of this compound involve its rapid metabolism and conversion, which can have significant implications for its bioavailability and therapeutic effects .
Result of Action
The activation of antioxidant response genes by Fumaraldehydic Acid Methyl Ester can lead to robust anti-oxidative and anti-inflammatory effects . This can potentially benefit a number of disease conditions that involve inflammation and oxidative stress .
Biochemical Analysis
Cellular Effects
It is speculated that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Fumaraldehydic Acid Methyl Ester remains unclear. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of Fumaraldehydic Acid Methyl Ester in animal models. Future studies could explore potential threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies could explore any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-oxo-2-butenoate can be synthesized through several methods, including:
Aldol Condensation: One common method involves the aldol condensation of methyl ketone derivatives with glyoxylic acid under microwave-assisted conditions.
Friedel-Crafts Acylation: Another approach involves the Friedel-Crafts acylation of aromatic substrates, which is particularly effective for electron-rich aromatic compounds.
Oxidative Furan-Opening: This method is used for aliphatic substrates and involves the oxidative opening of furan rings.
Industrial Production Methods: Industrial production of this compound typically involves large-scale aldol condensation reactions using optimized conditions to maximize yield and purity. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-oxo-2-butenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 4-oxo-2-butenoate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Methyl 4-oxo-2-butenoate can be compared with similar compounds such as:
Methyl trans-4-oxo-2-pentenoate: This compound has an additional carbon in the chain, which affects its reactivity and applications.
Ethyl 3-methyl-4-oxocrotonate: This ester has a similar structure but with an ethyl group instead of a methyl group, influencing its physical and chemical properties.
Uniqueness: this compound is unique due to its specific combination of a conjugated double bond and a keto group, which provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl (E)-4-oxobut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c1-8-5(7)3-2-4-6/h2-4H,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBJVPSOOMDSPT-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7327-99-3, 5837-72-9 | |
Record name | Methyl 4-oxo-2-butenoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007327993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-oxo-2-butenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.008 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | methyl (2E)-4-oxobut-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic applications of Fumaraldehydic Acid Methyl Ester (Methyl 4-oxo-2-butenoate)?
A: Fumaraldehydic Acid Methyl Ester serves as a versatile building block in organic synthesis. One notable application is its role in stereoselective Michael additions. [] For instance, researchers have demonstrated its use in the asymmetric synthesis of 3-Alkylsuccinaldehydic acid methyl esters. [] The compound reacts with Grignard reagents in the presence of a chiral auxiliary, (S)-2-(anilinomethyl)pyrrolidine, leading to highly enantioselective products after hydrolysis. []
Q2: Can you describe a specific example of how the structure of Fumaraldehydic Acid Methyl Ester (this compound) dictates its reactivity in a chemical synthesis?
A: In the total synthesis of (±)-5β,8α- androst-9(11)-ene-3,17-dione, this compound acts as a dienophile in a Diels-Alder reaction. [] The presence of the electron-withdrawing ester and ketone functionalities conjugated to the double bond enhances its reactivity towards dienes. The stereochemical outcome of the reaction is influenced by both the diene geometry and the SnCl4 catalyst, highlighting the importance of the double bond's position and the electronic nature of the substituents in Fumaraldehydic Acid Methyl Ester. []
Q3: Has Fumaraldehydic Acid Methyl Ester (this compound) been utilized in surface modification strategies?
A: Yes, the Michael acceptor properties of the α,β-unsaturated ketone moiety in this compound have been exploited for the development of fluorogenic reactive monolayers. [] This strategy involves the immobilization of a coumarin derivative bearing a this compound group onto a surface-bound azide monolayer. [] The fluorescence of the coumarin unit is quenched initially but is restored upon Michael addition of a thiol, enabling the detection and spatial visualization of thiol-containing molecules on the surface. [] This approach has potential applications in bioconjugation, bioassays, and materials science. []
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